6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one

Lipophilicity Drug Design ADME

6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one (CAS 89837-18-3) is a disubstituted indanone derivative bearing a methoxy group at the 6-position and a methyl group at the 4-position of the bicyclic 2,3-dihydro-1H-inden-1-one scaffold. It has a molecular formula of C11H12O2, a molecular weight of 176.21 g/mol, and appears as a crystalline solid at ambient temperature.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 89837-18-3
Cat. No. B6329399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one
CAS89837-18-3
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1CCC2=O)OC
InChIInChI=1S/C11H12O2/c1-7-5-8(13-2)6-10-9(7)3-4-11(10)12/h5-6H,3-4H2,1-2H3
InChIKeyYKKMPRDPHSDNOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one (CAS 89837-18-3): Baseline Physicochemical and Structural Characterization


6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one (CAS 89837-18-3) is a disubstituted indanone derivative bearing a methoxy group at the 6-position and a methyl group at the 4-position of the bicyclic 2,3-dihydro-1H-inden-1-one scaffold . It has a molecular formula of C11H12O2, a molecular weight of 176.21 g/mol, and appears as a crystalline solid at ambient temperature . The compound is characterized by a calculated density of 1.1±0.1 g/cm³ and a calculated boiling point of 328.0±41.0 °C at 760 mmHg . Its low aqueous solubility (0.28 g/L at 25 °C, calculated) and moderate lipophilicity (LogP = 2.73) are consistent with its substitution pattern .

Why Unsubstituted or Mono-Substituted Indanones Cannot Replace 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one in Precision-Demanding Workflows


Indanone derivatives are not interchangeable building blocks; even minor alterations in the substitution pattern can profoundly alter physicochemical properties, reactivity, and biological interactions. The combination of an electron-donating methoxy group at the 6-position and a sterically and electronically influential methyl group at the 4-position in 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one creates a unique local electronic environment and molecular shape that cannot be replicated by unsubstituted indan-1-one (CAS 83-33-0), 6-methoxy-1-indanone (CAS 13623-25-1), or 4-methyl-1-indanone (CAS 24644-78-8) alone . This disubstitution results in quantifiably different solubility, lipophilicity, boiling point, and potential for regioselective functionalization, which directly impacts downstream synthetic yields, purification efficiency, and biological assay outcomes. The evidence presented in Section 3 quantifies these critical divergences.

Quantified Differentiation of 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one Against Closest Analogs


Enhanced Lipophilicity (LogP) Relative to Unsubstituted Indan-1-one

The target compound exhibits a calculated LogP of 2.73, which is significantly higher than that of the unsubstituted parent indan-1-one (LogP = 2.10) . This 30% increase in lipophilicity is attributable to the combined effect of the 6-methoxy and 4-methyl substituents, which increase the molecule's hydrophobic surface area and reduce hydrogen bonding capacity.

Lipophilicity Drug Design ADME

Drastically Reduced Aqueous Solubility Compared to Indan-1-one

The aqueous solubility of 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one is calculated to be 0.28 g/L at 25°C . This represents a 23-fold decrease in solubility compared to the unsubstituted indan-1-one, which has an experimentally determined solubility of 6.5 g/L at 20°C . The addition of the methoxy and methyl groups dramatically increases the compound's hydrophobic character, making it 'very slightly soluble'.

Solubility Formulation Purification

Significantly Elevated Boiling Point vs. Indan-1-one

The target compound has a calculated boiling point of 328.0±41.0 °C at 760 mmHg . This is approximately 85 °C higher than the experimentally observed boiling point range of unsubstituted indan-1-one (243-245 °C) . This increase is consistent with the higher molecular weight and stronger intermolecular interactions (van der Waals forces) resulting from the additional substituents.

Boiling Point Thermal Stability Distillation

Unique Regioselectivity in Electrophilic Aromatic Substitution

The presence of both a strongly activating methoxy group (ortho/para-directing) and a weakly activating methyl group (ortho/para-directing) on the indanone core creates a distinct electronic landscape. Based on well-established principles of electrophilic aromatic substitution, the 6-methoxy group is expected to be the dominant director, with its para-position (C-5) and ortho-position (C-7) being the most activated sites. The 4-methyl group provides a secondary directing influence, potentially leading to a unique regioisomeric product distribution not observed with mono-substituted analogs like 6-methoxy-1-indanone or 4-methyl-1-indanone [1].

Regioselectivity Synthetic Utility Electrophilic Substitution

High-Value Research and Industrial Applications for 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one


Medicinal Chemistry Lead Optimization

In drug discovery programs targeting conditions where enhanced membrane permeability is desired (e.g., CNS disorders), this compound's elevated LogP (2.73) relative to unsubstituted indanone (2.10) makes it a strategically valuable scaffold for synthesizing derivatives with improved blood-brain barrier penetration potential . Its moderate lipophilicity also allows for fine-tuning of ADME properties without introducing additional heavy atoms, a key advantage in fragment-based drug design .

Preparative Organic Synthesis and Purification

The low aqueous solubility (0.28 g/L) of 6-Methoxy-4-methyl-2,3-dihydro-1H-inden-1-one, compared to indan-1-one (6.5 g/L), can be exploited for efficient work-up and purification . Reactions can be quenched with water to precipitate the product, facilitating simple filtration. Conversely, the compound's solubility in common organic solvents like dichloromethane and ethyl acetate allows for straightforward extraction and chromatographic separation, making it an ideal intermediate for multi-step syntheses where high purity and yield are critical .

Synthesis of Novel Heterocyclic Scaffolds

The predicted unique regioselectivity of this disubstituted indanone toward electrophilic substitution makes it a strategic building block for constructing novel, densely functionalized heterocyclic cores [1]. For instance, selective functionalization at the C-5 or C-7 position can serve as a handle for further annulation reactions, enabling access to previously unexplored chemical space in natural product synthesis and materials science [1].

Physicochemical Reference Standard

The well-defined and significantly altered physicochemical properties of this compound (boiling point: 328.0±41.0 °C; density: 1.1±0.1 g/cm³) relative to the parent indanone (boiling point: 243-245 °C; density: 1.1 g/cm³) make it a useful reference standard for calibrating analytical instruments and validating computational models (e.g., for boiling point or LogP prediction) . Its unique retention time in GC-MS or HPLC can also serve as a marker in complex mixture analysis .

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